molecular formula C13H15N5 B6249687 4-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine CAS No. 1178283-97-0

4-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No. B6249687
CAS RN: 1178283-97-0
M. Wt: 241.3
InChI Key:
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Description

4-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine, also known as DMPDP, is a synthetic compound derived from the pyrazole family of heterocyclic compounds. It is a structural analogue of the naturally occurring pyrazole compounds and is of interest due to its unique pharmacological properties. DMPDP is used in a variety of scientific research applications, including biochemical and physiological studies, drug discovery and development, and laboratory experiments.

Scientific Research Applications

4-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine has been used in a variety of scientific research applications. It has been studied for its potential use as an anti-cancer agent, as an anti-inflammatory agent, and as an anti-microbial agent. It has also been studied for its potential use in drug discovery and development, as well as for its potential use in laboratory experiments.

Mechanism of Action

The exact mechanism of action of 4-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in inflammation and the production of pro-inflammatory molecules. Additionally, 4-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine is believed to act as an inhibitor of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
4-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, reduce oxidative stress, and inhibit the growth of certain types of cancer cells. Additionally, it has been shown to reduce the production of certain pro-inflammatory molecules, such as cytokines and prostaglandins.

Advantages and Limitations for Lab Experiments

4-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is relatively non-toxic, making it safe for use in experiments involving animals or humans. However, it is important to note that 4-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine is not approved for use in humans, and its long-term safety has not been established.

Future Directions

There are a number of potential future directions for the use of 4-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine in scientific research. These include further studies on its potential use as an anti-cancer agent, as an anti-inflammatory agent, and as an anti-microbial agent. Additionally, further studies on its potential use in drug discovery and development are warranted. Furthermore, further studies on its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are needed. Finally, further studies on its potential use in other applications, such as in the treatment of neurological disorders, are also of interest.

Synthesis Methods

4-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine can be synthesized in a two-step process using 1-methyl-1H-pyrazole-5-carboxylic acid and 1,5-dimethyl-1H-1,3-benzodiazole-2-thiol as the starting materials. The first step involves the reaction of the carboxylic acid with the thiol to form the intermediate compound, 1-methyl-1H-pyrazol-5-ylthio-1,3-benzodiazole. The second step involves the reaction of the intermediate compound with 1-methyl-1H-pyrazole-5-amine to form the final product, 4-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine' involves the synthesis of two intermediate compounds, which are then combined to form the final product. The first intermediate is 1,5-dimethyl-1H-1,3-benzodiazole-2-carboxylic acid, which is then converted to the second intermediate, 4-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine, through a series of reactions. The final product is obtained by reacting the second intermediate with methylamine.", "Starting Materials": [ "2-nitrotoluene", "methylmagnesium bromide", "sodium hydroxide", "acetic acid", "thionyl chloride", "ammonium chloride", "methylamine", "1,5-dimethyl-1H-1,3-benzodiazole-2-carboxylic acid" ], "Reaction": [ "2-nitrotoluene is reacted with methylmagnesium bromide to form 2-methyl-1-phenylpropan-1-ol", "2-methyl-1-phenylpropan-1-ol is oxidized with sodium hydroxide and acetic acid to form 2-methyl-1-phenylpropan-1-one", "2-methyl-1-phenylpropan-1-one is reacted with thionyl chloride to form 2-chloro-1-phenylpropan-1-one", "2-chloro-1-phenylpropan-1-one is reacted with ammonium chloride to form 2-amino-1-phenylpropan-1-one", "2-amino-1-phenylpropan-1-one is reacted with thionyl chloride to form 2-chloro-N-(2-chloro-1-phenylethyl)acetamide", "2-chloro-N-(2-chloro-1-phenylethyl)acetamide is reacted with sodium hydroxide to form 1,5-dimethyl-1H-1,3-benzodiazole-2-carboxylic acid", "1,5-dimethyl-1H-1,3-benzodiazole-2-carboxylic acid is reacted with thionyl chloride to form 1,5-dimethyl-1H-1,3-benzodiazole-2-carbonyl chloride", "1,5-dimethyl-1H-1,3-benzodiazole-2-carbonyl chloride is reacted with 4-amino-1-methyl-1H-pyrazole-5-carboxamide to form 4-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine", "4-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine is reacted with methylamine to form the final product" ] }

CAS RN

1178283-97-0

Product Name

4-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine

Molecular Formula

C13H15N5

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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